molecular formula C9H12N2O2 B2623713 methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate CAS No. 32286-98-9

methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B2623713
CAS No.: 32286-98-9
M. Wt: 180.207
InChI Key: FCGHXNFPSZTBIQ-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a bicyclic heterocyclic compound featuring an indazole core fused with a partially saturated cyclohexane ring. The molecule consists of a methyl ester group at position 3 and a hydrogen atom at position 1 of the indazole system. This structure is critical for its physicochemical properties, including moderate polarity and solubility in organic solvents like dichloromethane or ethyl acetate. The compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of inhibitors targeting enzymes such as dihydroorotate dehydrogenase (DHODH) , and has been explored for anti-tumor applications .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGHXNFPSZTBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32286-98-9
Record name methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been investigated for its potential use in cancer therapies. Research indicates that derivatives of indazole compounds can selectively target cancer cells by disrupting microtubules and inducing apoptosis. For instance, studies have shown that certain indazole hydrazide compounds exhibit significant anti-tumor effects against various cancers, including breast and lung cancer .

2. Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. Indazole derivatives are known to modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation.

3. Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties. It has been shown to inhibit specific pathways involved in neuronal death during ischemic conditions . This opens avenues for its application in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory responses
NeuroprotectiveInhibits neuronal death during ischemia

Case Studies

Case Study 1: Anticancer Effects
A study published in 2022 highlighted the efficacy of this compound derivatives in inhibiting tumor growth in vitro and in vivo models of breast cancer. The mechanism involved the compound's ability to disrupt microtubule formation and induce cell cycle arrest at the G2/M phase .

Case Study 2: Anti-inflammatory Mechanism
Research conducted on the anti-inflammatory properties of this compound revealed that it significantly reduced pro-inflammatory cytokine levels in animal models of rheumatoid arthritis. The study concluded that the indazole structure plays a crucial role in modulating immune responses.

Mechanism of Action

The mechanism of action of methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroindazole-3-carboxylate derivatives arises from variations in substituents on the indazole core or ester group. Below is a comparative analysis of methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate with key analogues:

Substituent Variations on the Indazole Core

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 1-H, 3-COOCH3 C9H12N2O2 180.20 Intermediate for DHODH inhibitors
Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 1-H, 5-ketone, 3-COOCH2CH3 C10H12N2O3 208.21 Enhanced solubility due to ketone group
Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 1-CH3, 3-COOCH3 C10H14N2O2 194.23 Improved metabolic stability
Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 1-pyrazinyl, 7-ketone, 3-COOCH2CH3 C14H14N4O3 286.29 Potential kinase inhibitor scaffold

Key Observations:

  • Ketone Modifications : The introduction of a ketone group at position 5 (e.g., ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate) increases polarity and aqueous solubility compared to the parent compound .
  • N1-Substituents : Methylation at N1 (e.g., methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate) enhances metabolic stability by reducing susceptibility to oxidative degradation .
  • Aromatic Substitutions : Bulky substituents like pyrazinyl groups (e.g., ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate) may improve target binding affinity in enzyme inhibition .

Ester Group Modifications

Compound Name Ester Group Molecular Weight Key Properties References
This compound Methyl (COOCH3) 180.20 Lower molecular weight, higher volatility
Ethyl 1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Ethyl (COOCH2CH3) 254.29 Increased lipophilicity for membrane permeability
tert-Butyl carboxylate derivatives (e.g., 156B in ) tert-Butyl ~309.6 Enhanced steric protection for labile groups

Key Observations:

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., ethyl 5-oxo derivatives) generally exhibit higher lipophilicity, favoring passive diffusion across biological membranes .
  • tert-Butyl Esters : Used as protective groups in intermediates to prevent premature hydrolysis during synthesis .

Biological Activity

Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a significant compound in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

  • Chemical Formula : C₉H₁₂N₂O₂
  • Molecular Structure : It is a derivative of indazole, which is notable for its presence in various bioactive molecules.

Target Interactions

This compound exhibits interactions with several biological targets:

  • Cyclooxygenase-2 (COX-2) : The compound inhibits COX-2, an enzyme involved in the inflammatory response, leading to reduced production of inflammatory mediators.
  • Nuclear Factor-kappa B (NF-κB) : It modulates the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation.

Biochemical Pathways

The compound influences various biochemical pathways:

  • Inflammatory Pathways : By inhibiting COX-2, it decreases prostaglandin synthesis, thus mitigating inflammation.
  • Cell Signaling : It affects gene expression and cellular metabolism through its interaction with signaling pathways.

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Properties : Research indicates potential efficacy against various microbial strains.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it has been evaluated for its effects on different cancer cell lines with varying IC50 values .

In Vitro Studies

  • Antiproliferative Activity :
    • In studies involving cancer cell lines (e.g., MCF-7 and A549), this compound exhibited significant antiproliferative activity with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
  • Mechanism Exploration :
    • Molecular docking studies have elucidated the binding interactions of the compound with target proteins. These studies suggest that the indazole structure is critical for its inhibitory activities against specific enzymes involved in cancer progression .

In Vivo Studies

Animal model studies have demonstrated that:

  • At low doses, the compound effectively reduces inflammation without significant adverse effects. Higher doses were associated with increased toxicity .

Metabolic Stability and Pharmacokinetics

The metabolic pathways of this compound involve hepatic metabolism primarily by cytochrome P450 enzymes. Studies indicate variability in metabolic stability among different derivatives of indazole compounds. For instance:

Compound% Remaining After 60 minNotes
Compound 7g47%Moderate stability
Compound 7s54%Moderate stability
Compound 7m0%Rapid degradation

This data highlights the importance of structural modifications on metabolic stability and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via transition metal-catalyzed reactions or reductive cyclization strategies. For example, esterification of indazole carboxylic acid derivatives using thionyl chloride (SOCl₂) in anhydrous methanol under controlled temperatures (-20°C to room temperature) is effective. Post-synthesis purification via column chromatography with gradients of ethyl acetate/petroleum ether ensures purity .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS). X-ray crystallography (e.g., for ethyl ester analogs) resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in crystal structure reports .

Q. What biological activities are associated with tetrahydroindazole derivatives?

  • Methodological Answer : Tetrahydroindazoles exhibit anticancer and enzyme-inhibitory properties. For instance, derivatives act as human dihydroorotate dehydrogenase (DHODH) inhibitors, validated via kinetic solubility assays and anti-tumor activity screening in cell lines. Biological evaluation includes IC₅₀ determination and comparative analysis with reference compounds like caffeine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Optimize solvent systems (e.g., DMF for polar intermediates, DCM for non-polar steps) and catalyst loadings. Use gradient elution in column chromatography (e.g., ethyl acetate/methanol/water) to separate byproducts. Reaction progress should be monitored via TLC, with adjustments to temperature and stirring duration based on intermediate stability .

Q. How can contradictions between computational predictions and experimental data for tetrahydroindazole derivatives be resolved?

  • Methodological Answer : Cross-validate computational models (e.g., DFT calculations) with experimental techniques like X-ray crystallography to confirm bond angles and torsion angles. Address solvent effects (e.g., kinetic solubility in phosphate buffer at pH 7.4) to reconcile discrepancies in physicochemical properties .

Q. What structural modifications enhance the biological activity of tetrahydroindazole derivatives?

  • Methodological Answer : Introduce substituents at the 4-aryl position (e.g., electron-withdrawing groups like nitro or halogens) to modulate electronic effects. Carboxamide derivatives show improved solubility and target affinity, as demonstrated in structure-activity relationship (SAR) studies. Biological testing includes enzyme inhibition assays and cytotoxicity profiling .

Q. How can researchers address low yields in reductive cyclization steps?

  • Methodological Answer : Use catalytic hydrogenation with palladium-on-carbon (Pd/C) under controlled pressure (1–3 atm) or employ alternative reducing agents (e.g., sodium borohydride with transition metal co-catalysts). Monitor reaction intermediates via HPLC-MS to identify degradation pathways .

Data Analysis and Validation

Q. What analytical methods are critical for confirming the purity of tetrahydroindazole derivatives?

  • Methodological Answer : Combine HRMS for molecular weight validation, ¹H/¹³C NMR for functional group analysis, and HPLC with UV detection (e.g., at 254 nm) for purity assessment. For crystalline derivatives, single-crystal X-ray diffraction provides definitive confirmation .

Q. How do solvent polarity and pH affect the stability of tetrahydroindazole derivatives?

  • Methodological Answer : Conduct stability studies in buffered solutions (pH 3–9) using UV-Vis spectroscopy. Polar aprotic solvents (e.g., DMSO) enhance stability, while acidic conditions may hydrolyze ester groups. Data should be analyzed using Arrhenius plots to predict shelf-life .

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